2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide
Description
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is a synthetic thiophene derivative featuring a benzamido substituent with two methoxy groups at the 2- and 5-positions of the benzene ring. This compound is hypothesized to exhibit biological activity due to structural similarities to other thiophene-based molecules with demonstrated pharmacological properties, such as antioxidant, antimicrobial, or cytotoxic effects.
Properties
IUPAC Name |
2-[(2,5-dimethoxybenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-8-3-4-11(20-2)10(7-8)13(18)16-14-9(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDISCZCTFGDJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is a thiophene derivative with a variety of applications in scientific research. Thiophene, a sulfur-containing five-membered aromatic ring, is known for its widespread use in medicinal chemistry, material science, and organic electronics.
Scientific Research Applications
2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex molecules.
- It is used as a ligand in coordination chemistry.
Biology
- It is studied for potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- 2-amino thiophenes are pivotal in various scientific disciplines, exhibiting biological activities and serving as allosteric enhancers of adenosine receptors and glucagon receptor antagonists .
Medicine
- It is investigated for potential use in drug development, targeting specific enzymes or receptors.
- The mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially inhibiting or activating these targets and leading to various biological effects, including signal transduction, gene expression regulation, and metabolic processes.
- More specifically, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene is identified as a promising derivative against a wide panel of cancer cell lines, with the antiproliferative activity of this compound appearing to correlate with its ability to inhibit tubulin assembly and the binding of colchicine to tubulin .
- It strongly induces arrest in the G2/M phase of the cell cycle, and cell death proceeds through an apoptotic mechanism that follows the intrinsic mitochondrial pathway .
Industry
- It is used in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Thiophene derivatives with carboxamide or benzamido substituents are widely studied for their bioactivity. Below is a detailed comparison with key analogs, focusing on structural variations and experimental findings.
Substituent Effects on Antioxidant Activity
Evidence from Shah and Verma (see ) highlights the role of substituents on antioxidant efficacy in thiophene-3-carboxamide derivatives. For example:
- Compound 92a: 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide exhibited 56.9% nitric oxide scavenging at 100 μM.
- Compound 92b: 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 55.5% activity in the same assay.
The superior activity of these compounds was attributed to the electron-withdrawing cyano group and the polar carboxamide moiety, which enhance free radical scavenging. In contrast, 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide features electron-donating methoxy groups on the benzamido ring. While methoxy groups may improve solubility, they could reduce antioxidant potency compared to cyano-substituted analogs due to diminished electrophilicity .
Cytotoxicity Screening Methods
The SRB (sulforhodamine B) assay, described in , is a gold standard for evaluating cytotoxicity. For instance:
Data Tables for Comparative Analysis
Table 1: Antioxidant Activity of Selected Thiophene Carboxamides
Table 2: Key Structural and Functional Differences
Research Implications and Gaps
- Antioxidant Potential: The methoxy groups in 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide may redirect its bioactivity toward anti-inflammatory or antimicrobial pathways rather than radical scavenging, warranting targeted assays.
- Cytotoxicity : Prioritize SRB or MTT assays to evaluate its efficacy against cancer cell lines, leveraging methods from .
- Computational Modeling : Density-functional theory (DFT) studies, as discussed in , could predict reactivity and binding affinities, guiding synthetic optimization.
Biological Activity
The compound 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is a derivative of thiophene that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.
Structural Overview
The structure of 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide includes:
- A thiophene ring , which contributes to its aromatic properties.
- An amide group that enhances its biological interactions.
- A dimethoxybenzene moiety , which may influence its pharmacokinetic profile.
Anticancer Properties
Recent studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. For instance, compounds similar to 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide have shown significant cytotoxic effects on various cancer cell lines.
-
Cytotoxicity Testing :
- The compound was evaluated against several cancer cell lines including HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and others using the MTT assay.
- Results indicated that derivatives exhibited IC50 values ranging from 1.35 µM to 8.3 µM against cancer cells, while showing significantly higher IC50 values (185.2–259.9 µM) for normal cells, indicating selective toxicity towards cancerous cells .
-
Mechanisms of Action :
- The compound's mechanism involves inhibition of key proteins involved in cell proliferation, such as TGFβR1, with IC50 values between 0.087 and 3.276 µM .
- Molecular docking studies suggest that the thiophene ring enhances binding affinity to tubulin, mimicking the action of established anticancer drugs like Combretastatin A-4 (CA-4) .
Other Biological Activities
Apart from anticancer effects, the compound exhibits a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : Preliminary studies indicate that certain thiophene derivatives can modulate inflammatory pathways, although specific data on 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide is limited .
Case Studies
Several case studies have been documented regarding the biological activity of thiophene derivatives:
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Study on Hep3B Cell Line :
- In a comparative study with CA-4 analogs, compounds structurally similar to 2-(2,5-Dimethoxybenzamido)thiophene-3-carboxamide demonstrated significant anti-proliferative effects with IC50 values as low as 5.46 µM .
- The study also reported that these compounds could induce cell cycle arrest in the G2/M phase, which is crucial for halting cancer progression.
- Molecular Dynamics Studies :
Data Summary Table
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HepG-2 | 5.46 | TGFβR1 Inhibition |
| Antiproliferative | MCF-7 | 8.3 | Tubulin Binding |
| Selectivity | Normal Cells (WI-38) | 185.2 | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
